
2-Nitroazobenzene
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Overview
Description
2-Nitroazobenzene is an aromatic azo compound characterized by a diazenyl (-N=N-) group bridging two benzene rings, with a nitro (-NO₂) substituent in the ortho position on one ring. Azo compounds like this compound are historically significant in dye chemistry and organic synthesis due to their stability and electronic properties, which are influenced by substituents such as nitro groups .
Scientific Research Applications
Synthesis Methodology
- Diazotization : The reaction starts with an aromatic amine treated with nitrous acid to form a diazonium salt.
- Coupling Reaction : The diazonium salt is then reacted with a suitable coupling component (e.g., 2-nitrophenol) under controlled conditions to yield 2-nitroazobenzene.
Dye Industry
This compound is extensively utilized in the dye industry due to its vibrant color and stability. It serves as a precursor for various azo dyes that are applied in textiles, plastics, and food products. Azo dyes are known for their excellent lightfastness and resistance to washing .
Photochemical Applications
The compound's ability to undergo photoisomerization makes it valuable in photochemical applications. When exposed to light, this compound can switch between different conformations, which is exploited in molecular switches and optical data storage systems. This property is particularly useful in developing smart materials that respond to light stimuli .
Medicinal Chemistry
Research has indicated potential applications of this compound derivatives in medicinal chemistry. For instance, the compound has been used as a building block for synthesizing biologically active molecules such as 2-aminobenzoxazoles through annulation reactions with aryl isothiocyanates. These derivatives exhibit promising activity against various biological targets .
Case Study 1: Synthesis of 2-Aminobenzoxazoles
A recent study reported the successful synthesis of 2-aminobenzoxazoles from 2-nitrophenols using an iron(III) acetylacetonate catalyst. This method demonstrated high tolerance for various functional groups, indicating the versatility of this compound in generating complex heterocycles relevant for bioactive compounds .
Functional Group | Yield (%) | Comments |
---|---|---|
Nitro | 28 | Effective under optimized conditions |
Acetyl | Varies | Compatible with reaction conditions |
Methylsulfonyl | High | Demonstrated good reactivity |
Case Study 2: Photochemical Behavior
In another study focused on photochemical applications, researchers explored the light-induced properties of azobenzene derivatives, including this compound. The findings highlighted its potential use in optoelectronic devices that mimic neural functions by responding to light stimuli .
Chemical Reactions Analysis
Molybdenum-Catalyzed Deoxygenative Heterocyclization
2-Nitroazobenzene undergoes molybdenum-catalyzed deoxygenation to form 2-aryl-2H-benzo[ d] triazoles. This reaction proceeds via a Mo(VI)/Mo(IV) redox cycle, enabling double deoxygenation of the nitro group. Key features include:
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Mechanism : Sequential reduction of the nitro group generates nitrene or N-oxide intermediates, followed by cyclization to triazoles .
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Substrate Scope : Tolerates electron-donating and -withdrawing substituents, yielding products in 65–92% yields .
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Scalability : Demonstrated on gram-scale without yield compromise .
Photochemical Isomerization and Rearrangements
Under UV irradiation, this compound derivatives exhibit complex photochemical behavior:
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Isomerization Dynamics :
Temperature (°C) | Rate Constant (×10−4 s−1) |
---|---|
20 | 1.7 ± 0.3 |
30 | 3.1 ± 0.5 |
40 | 5.8 ± 1.0 |
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Mechanistic Pathways :
Acid/Base-Catalyzed Rearrangements
The aci-nitro tautomer of this compound derivatives participates in pH-dependent rearrangements:
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Cyclization : Acidic conditions promote benzisoxazoline formation via intramolecular O–N coupling (activation barrier: 18.4 kcal/mol ) .
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Ring Opening : Base-catalyzed cleavage of benzisoxazoline yields nitroso derivatives (e.g., 2-nitrosobenzyl alcohol) .
Comparative Reaction Pathways
Q & A
Q. Basic: What are the established synthetic routes for 2-nitroazobenzene, and how can researchers optimize yields?
Methodological Answer:
this compound is synthesized via arylation of sodium nitrite with iodine(III) reagents under mild conditions. A key protocol involves reacting iodobenzene diacetate with sodium nitrite and aniline derivatives, achieving ~63% yield . Optimization strategies include:
- Temperature control : Maintaining 0–5°C to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Stoichiometric ratios : A 1:1.2 molar ratio of iodine(III) reagent to sodium nitrite improves nitro group incorporation.
Yield drops with primary amines due to decomposition; secondary amines or aryl substrates are preferred .
Q. Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- UV-Vis Spectroscopy : The nitro and azo groups absorb at 250–400 nm, useful for quantifying electronic transitions.
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate impurities. MS fragmentation patterns confirm molecular ions (e.g., m/z 241 for C₁₂H₉N₃O₂) .
- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.5–8.5 ppm), while nitro groups deshield adjacent carbons (δ 140–150 ppm) .
Q. Basic: How does this compound’s stability vary under different storage conditions?
Methodological Answer:
- Light sensitivity : UV exposure causes photoisomerization; store in amber vials at –20°C.
- Thermal stability : Decomposes above 150°C; differential scanning calorimetry (DSC) shows exothermic peaks at 160–180°C .
- Humidity control : Hygroscopicity is low, but prolonged moisture exposure hydrolyzes the azo bond. Use desiccants with <5% relative humidity .
Q. Advanced: What mechanistic insights explain contradictions in nitroazobenzene reactivity across studies?
Methodological Answer:
Discrepancies arise from:
- Substrate electronic effects : Electron-withdrawing groups (e.g., –NO₂) slow electrophilic substitution, while electron-donating groups (e.g., –OCH₃) accelerate it.
- Solvent polarity : High polarity stabilizes transition states in SNAr mechanisms but may destabilize radical pathways.
- Catalytic interference : Trace metal ions (e.g., Fe³⁺) in reagents can alter reaction pathways. Validate purity via ICP-MS .
Q. Advanced: How can computational models predict this compound’s electronic properties and reactivity?
Methodological Answer:
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict HOMO-LUMO gaps (~4.2 eV) and nitro group torsion angles.
- Molecular dynamics (MD) : Simulate solvent effects on aggregation behavior.
- QSPR models : Correlate Hammett σ constants with reaction rates for predictive synthesis .
Q. Advanced: How to resolve conflicting toxicity data for nitroazobenzene derivatives?
Methodological Answer:
- In vitro/in vivo correlation : Use Ames tests (mutagenicity) and zebrafish embryo assays (acute toxicity) to validate conflicting rodent study results .
- Metabolite profiling : LC-MS/MS identifies nitroso intermediates, which may explain species-specific carcinogenicity .
- Dose-response modeling : Apply Hill equations to assess thresholds for genotoxicity vs. oxidative stress pathways .
Q. Advanced: What strategies address the lack of ecological data for this compound?
Methodological Answer:
- Read-across analysis : Use data from structurally similar nitroaromatics (e.g., nitrobenzene: Log Kow = 1.85, BCF = 12.5) to estimate bioaccumulation .
- Microcosm studies : Simulate soil mobility using OECD 106 guidelines with loamy sand (pH 6.5–7.0).
- QSAR predictions : EPI Suite estimates biodegradation half-lives (>60 days), suggesting persistence .
Comparison with Similar Compounds
Structural Analogues: Azo Compounds
- 4-Dimethylaminoazobenzene: This azo compound features a dimethylamino (-N(CH₃)₂) group in the para position. Unlike 2-nitroazobenzene, the electron-donating dimethylamino group alters electronic properties, reducing stability but enhancing color intensity for dye applications.
Nitro-Substituted Aromatic Compounds
- 2-Nitrochlorobenzene (C₆H₄ClNO₂): A nitro and chloro-substituted benzene, this compound is a precursor in organic synthesis. The chloro group acts as a leaving group, facilitating nucleophilic substitution reactions, whereas the nitro group directs electrophilic attacks. Its crystalline solid form and toxicity underscore the need for controlled handling .
- 2-Nitrophenol (C₆H₅NO₃): The hydroxyl (-OH) group in the ortho position increases acidity (pKa ~7.2) compared to nitroazobenzene. This compound is sparingly soluble in water and finds use in dye intermediates and pesticides .
- 4-Nitrobenzoic Acid (C₇H₅NO₄): The carboxylic acid (-COOH) group enhances solubility in polar solvents and elevates melting points (242–244°C). It is utilized in pharmaceutical synthesis and as a biochemical reagent .
Functional Group Variations
- Nitrobenzene (C₆H₅NO₂): A simpler nitroaromatic, nitrobenzene’s lack of additional functional groups limits its reactivity to electrophilic substitution. It is employed as a solvent and in lubricant additives, with studies highlighting its role in improving degradation resistance in industrial applications .
Data Tables
Table 1: Molecular and Physical Properties
Research Findings
- Electronic Effects : Nitro groups in ortho positions (e.g., this compound) induce steric hindrance and electron withdrawal, altering redox behavior compared to para-substituted analogs like 4-nitrobenzoic acid .
- Degradation Resistance : Nitrobenzene derivatives, including 2-nitrochlorobenzene, exhibit enhanced stability under oxidative conditions, making them suitable for industrial applications requiring durability .
Properties
CAS No. |
37790-23-1 |
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Molecular Formula |
C12H9N3O2 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
(2-nitrophenyl)-phenyldiazene |
InChI |
InChI=1S/C12H9N3O2/c16-15(17)12-9-5-4-8-11(12)14-13-10-6-2-1-3-7-10/h1-9H |
InChI Key |
DSZOTMKIKJOOPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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